molecular formula C12H24O2Se B14270288 Methyl 3-(octylselanyl)propanoate CAS No. 134411-18-0

Methyl 3-(octylselanyl)propanoate

Cat. No.: B14270288
CAS No.: 134411-18-0
M. Wt: 279.29 g/mol
InChI Key: UHVOBGAMSZNYQZ-UHFFFAOYSA-N
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Description

Methyl 3-(octylselanyl)propanoate is an organoselenium compound characterized by a propanoate ester backbone with an octylselanyl (-SeC₈H₁₇) substituent at the β-position. The octylselanyl group introduces lipophilicity, which may enhance membrane permeability and bioavailability compared to shorter-chain or sulfur-containing analogs.

Properties

CAS No.

134411-18-0

Molecular Formula

C12H24O2Se

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-octylselanylpropanoate

InChI

InChI=1S/C12H24O2Se/c1-3-4-5-6-7-8-10-15-11-9-12(13)14-2/h3-11H2,1-2H3

InChI Key

UHVOBGAMSZNYQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Se]CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(octylselanyl)propanoate typically involves the esterification of 3-(octylselanyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-(octylselanyl)propanoic acid+methanolH2SO4Methyl 3-(octylselanyl)propanoate+water\text{3-(octylselanyl)propanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(octylselanyl)propanoic acid+methanolH2​SO4​​Methyl 3-(octylselanyl)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.

    Substitution: Alkyl halides or other nucleophiles can be used under basic conditions.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(octylselanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential antioxidant properties, as selenium is known to play a role in reducing oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for selenium-based drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(octylselanyl)propanoate involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which are involved in various biochemical pathways, including antioxidant defense and redox regulation. The compound may also interact with cellular thiols, leading to the formation of selenylated proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Analogs

  • Methyl 3-(Methylthio)Propanoate: Found in pineapple cultivars as a key aroma compound, this derivative features a methylthio (-SMe) group. It contributes fruity and sulfurous notes to mead and fermented beverages . In contrast, the octylselanyl group in the target compound is bulkier and more lipophilic, likely reducing volatility and altering sensory properties. Selenium’s higher polarizability compared to sulfur may also influence electronic interactions in catalytic or biological systems.

Amino-Substituted Derivatives

  • Methyl 3-(Substituted Amino)Propanoates: Synthesized via Michael addition of methyl acrylate with amines, these intermediates are precursors to hydrazide derivatives with cholinesterase inhibitory activity (e.g., IC₅₀ values in the µM range) .

Aryl and Heteroaryl Derivatives

  • Methyl 3-(4-Trifluoromethylphenyl)Propanoate: This compound, with a trifluoromethylbenzoyl group, is used in agrochemical and pharmaceutical synthesis. The electron-withdrawing CF₃ group enhances stability and reactivity in electrophilic substitutions . The octylselanyl group, being electron-donating, may instead promote nucleophilic reactions or radical scavenging.
  • Methyl 3-(Pyrimidinyl)Propanoates: Synthesized from levulinic acid, these derivatives exhibit heterocyclic motifs relevant to drug design (e.g., kinase inhibition). The octylselanyl chain could improve pharmacokinetics by increasing lipophilicity compared to pyrimidine’s polar structure .

Other Functionalized Derivatives

  • Methyl 3-(Chlorosulfonyl)Propanoate: A reactive intermediate in sulfonamide synthesis, this compound highlights the versatility of propanoate esters in introducing sulfonyl groups. The octylselanyl group’s lower electrophilicity compared to chlorosulfonyl may limit its utility in similar reactions but expand its use in organoselenium catalysis .
  • The octylselanyl group’s larger size and selenium’s redox activity might enhance radical scavenging compared to oxygen-based heterocycles .

Physical Properties

  • Lipophilicity: The octylselanyl group increases logP values significantly compared to methylthio (logP ~1.5) or aryl derivatives (e.g., methyl 3-(4-nitrophenyl)propanoate, logP ~2.1) . This enhances solubility in nonpolar solvents and biological membranes.
  • Melting Points: Selenium’s larger atomic radius may reduce crystallinity compared to sulfur analogs. For example, methyl 3-(methylthio)propanoate is liquid at room temperature, while aryl derivatives like methyl 3-(4-nitrophenyl)propanoate melt at 73–74°C .

Data Tables

Compound Substituent Key Properties Applications References
Methyl 3-(octylselanyl)propanoate -SeC₈H₁₇ High lipophilicity, redox activity Antioxidants, catalysis Inferred
Methyl 3-(methylthio)propanoate -SMe Volatile, fruity aroma Food flavoring
Methyl 3-(4-nitrophenyl)propanoate -C₆H₄NO₂ m.p. 73–74°C, electron-withdrawing Pharmaceutical intermediates
Methyl 3-(pyrimidin-4-yl)propanoate -C₃H₂N₂CF₃ Heterocyclic, kinase inhibition potential Drug design

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